Kromycin

描述

Historical Context of Kromycin Discovery and Early Characterization

The story of this compound is directly tied to the first macrolide antibiotic discovered, pithis compound (B1677795), which was isolated from a Streptomyces strain in 1950. nih.govclockss.org this compound itself was identified as a degradation product of pithis compound. clockss.orgacs.org Early chemical studies revealed that under mild acidic or basic conditions, pithis compound loses its attached desosamine (B1220255) sugar to yield the 4,5-anhydro compound, this compound. clockss.orgacs.org

Initial structural elucidation efforts were complex. For some time, pithis compound was thought to possess a 12-membered lactone ring. acs.org Consequently, this compound was also presumed to have a smaller ring structure. However, further research, including degradation experiments and spectral analysis, led to the proposal that this compound, and therefore pithis compound, actually contained a 14-membered ring. acs.orgresearchgate.net

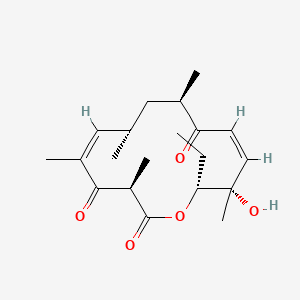

The definitive confirmation of this compound's structure came from X-ray diffraction studies. These crystallographic analyses unambiguously established this compound as having a 14-membered lactone ring with two double bonds in trans configurations. acs.orgresearchgate.net The study provided a complete picture of its three-dimensional conformation and the absolute stereochemistry of its five chiral centers. acs.orgresearchgate.net this compound crystals were found to be in the orthorhombic space group P212121. acs.orgresearchgate.net

Significance of this compound within the Macrolide Class of Chemical Compounds

This compound holds a significant position in the field of macrolide chemistry for several reasons. As the aglycone (the non-sugar component) of pithis compound, it represents a fundamental structural scaffold for an entire family of 14-membered macrolide antibiotics. acs.orgresearchgate.net Its 14-membered lactone ring is a core feature shared by other important natural products like narbomycin (B1235643) and is related to the 12-membered rings of methymycin (B1233876) and neomethymycin. researchgate.net

The chemical structure of this compound makes it a valuable target for total synthesis. nih.govacs.orgnih.gov The challenges associated with constructing its 14-membered ring and controlling its multiple stereocenters have driven the development of new and efficient synthetic methodologies in organic chemistry. nih.govacs.org For instance, research on this compound synthesis has led to innovative strategies for macrocyclization, the chemical reaction that forms the large ring. nih.govacs.org These synthetic advancements are not limited to this compound but are applicable to the synthesis of a wide range of other complex macrolides and natural products. nih.gov

Furthermore, understanding the biosynthesis of related compounds like pithis compound, where the enzyme PikC hydroxylates a precursor to form the final antibiotic, provides context for this compound's formation and its relationship to other macrolides in the biosynthetic pathway. researchgate.net

Overview of Advanced Research Trajectories for this compound and Analogs

Modern research involving this compound and its analogs is primarily focused on leveraging its structure to create novel macrolides with improved properties. A major goal is to address the growing problem of antibiotic resistance. acs.orgresearchgate.net By using this compound as a template, chemists can design and synthesize new molecules that may be effective against bacteria that have developed resistance to current drugs. acs.org

Total synthesis remains a key research trajectory. Synthetic chemists continue to refine methods for producing this compound and its derivatives. acs.orgdntb.gov.ua For example, a highly efficient method for forming macrocyclic lactones via intramolecular ketene (B1206846) trapping was successfully applied to a convergent synthesis of (-)-kromycin. nih.govacs.org Other key reactions, such as ring-closing metathesis and Horner-Emmons cyclization, have also been employed in the synthesis of the this compound aglycone, pikronolide. clockss.orgresearchgate.net

Research has expanded to create macrolide analogs with drastically different physicochemical properties to target multi-drug resistant Gram-negative bacteria, a feat traditional macrolides cannot achieve. acs.orgresearchgate.net This involves significant structural modifications, moving far beyond the this compound template but built upon the fundamental understanding gained from studying such foundational macrolides. acs.orgresearchgate.net This research explores novel chemical space, creating polycationic macrolides with different ring sizes and substitutions to enhance permeability across bacterial membranes and avoid efflux pumps, which are bacterial defense mechanisms. acs.org

Structure

3D Structure

属性

CAS 编号 |

20509-23-3 |

|---|---|

分子式 |

C20H30O5 |

分子量 |

350.4 g/mol |

IUPAC 名称 |

(3R,5Z,7S,9R,11Z,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradeca-5,11-diene-2,4,10-trione |

InChI |

InChI=1S/C20H30O5/c1-7-17-20(6,24)9-8-16(21)13(3)10-12(2)11-14(4)18(22)15(5)19(23)25-17/h8-9,11-13,15,17,24H,7,10H2,1-6H3/b9-8-,14-11-/t12-,13+,15+,17+,20-/m0/s1 |

InChI 键 |

IUDAFVFBMHXFER-WXIPDEQFSA-N |

SMILES |

CCC1C(C=CC(=O)C(CC(C=C(C(=O)C(C(=O)O1)C)C)C)C)(C)O |

手性 SMILES |

CC[C@@H]1[C@@](/C=C\C(=O)[C@@H](C[C@@H](/C=C(\C(=O)[C@H](C(=O)O1)C)/C)C)C)(C)O |

规范 SMILES |

CCC1C(C=CC(=O)C(CC(C=C(C(=O)C(C(=O)O1)C)C)C)C)(C)O |

同义词 |

kromycin |

产品来源 |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Kromycin

Methodologies for Determining the Macrolactone Core Architecture of Kromycin

The foundational structure of this compound, a 14-membered macrolide, is established through a suite of powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment of the molecule's architecture.

High-Resolution X-ray Crystallography Studies of this compound

High-resolution X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline compounds. For this compound, this technique provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles in the solid state. The resulting electron density map allows for the unambiguous determination of the macrolactone core's connectivity and relative stereochemistry. criver.comcore.ac.uk

The resolution of an X-ray crystal structure is a critical factor, with lower numerical values indicating higher resolution and greater detail. mdpi.com For complex organic molecules like this compound, achieving a high-resolution structure (typically better than 1.5 Å) is essential to accurately model the atomic positions and confirm the stereochemical configuration at each chiral center. nih.gov The quality of the crystal is paramount, as well-ordered crystals produce a diffraction pattern that can be resolved into a detailed structural model.

Key Data from X-ray Crystallography of this compound Derivatives:

| Feature | Description | Significance |

| Macrolactone Ring Conformation | The 14-membered ring adopts a specific folded conformation in the solid state. | Defines the overall shape and spatial orientation of the molecule. |

| Relative Stereochemistry | The spatial arrangement of substituents at each chiral center relative to one another is determined. | Confirms the cis/trans relationships of substituents on the macrolide ring. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds are obtained. | Provides fundamental data about the molecule's geometry and bonding. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov For determining the intricate stereochemistry of this compound, a variety of advanced, multi-dimensional NMR experiments are utilized. numberanalytics.comnumberanalytics.com These techniques provide information on the connectivity of atoms and their spatial relationships, which is crucial for assigning the relative and absolute configuration of chiral centers. numberanalytics.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. nih.gov However, for a complex structure like this compound, two-dimensional (2D) NMR experiments are essential.

Commonly Used 2D NMR Techniques for this compound:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), helping to assign carbon signals based on their attached protons. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the carbon skeleton. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing critical information about the molecule's conformation and the relative stereochemistry of substituents.

By analyzing the data from these experiments, chemists can meticulously map out the structure of this compound and its stereochemical details. researchgate.net

Mass Spectrometry Techniques for this compound Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) provides a precise molecular formula, which is a fundamental first step in structural elucidation.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS or MSⁿ) techniques are employed to gain detailed structural information. mdpi.comchromatographyonline.com In these experiments, the this compound molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable clues about the connectivity of the molecule, as the fragmentation patterns are often characteristic of specific structural motifs within the macrolide. biopharmaspec.com This information helps to confirm the sequence of atoms and functional groups within the this compound structure.

Applications of Mass Spectrometry in this compound Analysis:

| MS Technique | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |

Conformational Analysis of this compound in Solution and Solid States

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, being a flexible 14-membered macrolide, can exist in various conformations. Understanding its conformational preferences in both the solid state and in solution is therefore crucial.

Computational Studies on this compound Conformation

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like this compound. acs.orgacs.org Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformations, thereby identifying the most stable or low-energy structures.

These computational models can be refined by incorporating experimental data, for instance, from NMR studies (e.g., NOE-derived distance restraints). rsc.orguzh.ch The combination of computational and experimental approaches provides a more comprehensive understanding of the dynamic behavior of this compound in solution.

Circular Dichroism (CD) Spectroscopy for this compound Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comnumberanalytics.com This technique is particularly valuable for assigning the absolute stereochemistry of a molecule. chiralabsxl.com The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its conformation. unipi.it

For this compound and its derivatives, the CD spectrum provides a unique fingerprint that can be compared to the spectra of related compounds with known absolute configurations. researchgate.net By analyzing the sign and intensity of the Cotton effects in the CD spectrum, researchers can deduce the absolute stereochemistry of the chiral centers within the this compound molecule. numberanalytics.comchiralabsxl.com

Derivatization Strategies for this compound Structural Probing

Chemical derivatization plays a crucial role in the structural elucidation of complex natural products like this compound. By selectively modifying functional groups, chemists can deduce or confirm stereochemical relationships and facilitate conformational analysis. For this compound, derivatization has been particularly important in complementing spectroscopic data to build a complete three-dimensional picture of the molecule.

One of the key strategies employed in the study of this compound and related macrolides is the reduction of double bonds. The preparation of derivatives such as dihydrothis compound has been instrumental in simplifying the molecule for conformational analysis using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. researchgate.net The reduction of the C10-C11 double bond, for instance, removes the rigidity imposed by the sp² centers, allowing for a more straightforward interpretation of the conformational preferences of the macrolide ring.

Furthermore, the stereochemistry of hydroxyl groups in macrolides has been determined using methods like the modified Mosher's method on derivatives. This involves esterification of the alcohol with a chiral reagent, followed by ¹H NMR analysis of the resulting diastereomeric esters to deduce the absolute configuration of the alcohol center. researchgate.net Although direct application of this method to this compound is not explicitly documented in the provided search results, it represents a standard and powerful derivatization strategy for determining the absolute stereochemistry of chiral centers in complex molecules.

The table below summarizes some of the derivatization strategies that have been applied to this compound and related macrolides for structural probing.

| Derivatization Strategy | Reagents/Conditions | Purpose | Compound(s) Studied |

| Reduction | Catalytic Hydrogenation | To simplify the structure for conformational analysis by NMR and CD spectroscopy. | This compound, Narbomycin (B1235643) |

| Ozonolysis | O₃, followed by reductive or oxidative workup | To cleave double bonds and identify the resulting fragments, confirming the position of unsaturation. | General macrolide strategy, used in syntheses related to this compound. nih.gov |

| Esterification (e.g., Mosher's Method) | Chiral acids/acid chlorides (e.g., MTPA-Cl) | To determine the absolute configuration of hydroxyl groups. | General macrolide strategy. researchgate.net |

The initial definitive structural elucidation of this compound was achieved through single-crystal X-ray crystallography. nih.gov This powerful technique provided a three-dimensional model of the molecule, confirming its 14-membered lactone ring structure and the trans configuration of the two double bonds located at C4-C5 and C10-C11. The crystallographic analysis unambiguously assigned the absolute chiralities of the five asymmetrically substituted carbon atoms. researchgate.net

Subsequent studies have employed a suite of advanced spectroscopic techniques to further characterize this compound and its derivatives in solution. These methods are essential for understanding the molecule's conformation and electronic properties, which are crucial for its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), has been vital in assigning the proton and carbon signals of this compound and its derivatives, such as 10,11-dihydro-kromycin. uni-goettingen.de These analyses confirm the connectivity of the atoms within the molecule and provide insights into the relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Other spectroscopic methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provide information about the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would show characteristic absorptions for the hydroxyl, carbonyl (ketone and lactone), and carbon-carbon double bond functionalities. The UV spectrum is useful for characterizing the conjugated π-electron system of the molecule.

The table below presents a summary of the spectroscopic data used in the characterization of this compound.

| Spectroscopic Technique | Information Obtained |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, and absolute stereochemistry. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, relative stereochemistry, and conformational analysis in solution. uni-goettingen.de |

| Circular Dichroism (CD) | Information on stereochemistry and solution conformation. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C=C). researchgate.net |

| Ultraviolet (UV) Spectroscopy | Characterization of conjugated systems. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

Chemical Synthesis and Advanced Synthetic Methodologies for Kromycin and Its Analogs

Total Synthesis Strategies for the Kromycin Macrolactone Core

Total synthesis of complex natural products like this compound involves constructing the molecule from simpler, readily available precursors. Strategies for synthesizing the macrolactone core of this compound have focused on efficiently assembling the fourteen-membered ring and establishing the correct relative and absolute stereochemistry at multiple chiral centers.

One key challenge in macrolactone synthesis is the macrocyclization step, which can be challenging due to unfavorable entropic factors and transannular interactions. Various macrocyclization strategies have been explored in the context of macrolide synthesis, including Yamaguchi lactonization, ring-closing metathesis (RCM), and intramolecular acylketene cyclization. nih.govcore.ac.uknih.govresearchgate.net For instance, a Boeckman-type esterification followed by RCM has been featured in the total synthesis of a 14-membered ring macrolactone. core.ac.uknih.govfrontiersin.org Another approach involved a phosphate (B84403) tether-mediated RCM/CM/chemoselective hydrogenation sequence and a Boeckman acylketene cyclization for the synthesis of a lyngbouilloside (B1249327) macrolactone core. researchgate.net Intramolecular Friedel-Crafts acylation (IFCA) at low substrate concentration has also been reported as an approach for the preparation of certain macrolactone cores, although this can require harsh conditions. chemrxiv.org

The total synthesis of macrolides often involves the convergent assembly of smaller, stereochemically defined building blocks. nih.govnih.gov This modular approach allows for greater flexibility and efficiency compared to linear synthesis, particularly when synthesizing analogs. caltech.edusathyabama.ac.in

Convergent and Divergent Synthetic Approaches to this compound

Divergent synthesis, in contrast, starts from a common intermediate and branches out to generate a library of related compounds or molecules with different structural skeletons. nih.govwikipedia.orgmdpi.com This strategy is particularly useful for exploring structure-activity relationships and generating diverse analogs from a common synthetic intermediate. While the search results specifically mention convergent synthesis in the context of this compound or related macrolactones caltech.edu, the principles of both convergent and divergent synthesis are relevant to macrolide chemistry for accessing diverse structures. nih.govmdpi.comrsc.orgresearchgate.net

Key Stereoselective Transformations in this compound Synthesis

Controlling stereochemistry is paramount in the synthesis of complex molecules like this compound, which possess multiple stereogenic centers. Stereoselective transformations are reactions that yield predominantly one stereoisomer over others. inflibnet.ac.inegrassbcollege.ac.in Achieving high stereoselectivity is crucial for synthesizing the biologically active form of the molecule and its analogs.

Key stereoselective transformations employed in macrolide synthesis, and thus relevant to this compound, include asymmetric aldol (B89426) reactions, which can establish multiple contiguous stereocenters. wikipedia.orgescholarship.org Other important methods include stereoselective reductions, oxidations, and additions. The use of chiral auxiliaries or asymmetric catalysis is often employed to induce the desired stereochemistry during bond-forming events. wikipedia.orgrsc.org For example, asymmetric epoxidation and diastereoselective reductions have been utilized in the synthesis of macrolactone core segments. researchgate.netnih.govfrontiersin.org

Semisynthetic Approaches to this compound Derivatives

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to create derivatives. This approach is particularly valuable for macrolides, as fermentation can provide access to complex natural product scaffolds in larger quantities than total synthesis. nih.govnih.gov Semisynthesis allows for targeted modifications of the natural product structure to improve properties such as efficacy, pharmacokinetic profile, or to overcome resistance mechanisms. nih.govnih.govnih.govacs.orgresearchgate.net

Chemical Modification of this compound Scaffolds at Specific Sites

Chemical modifications of macrolide scaffolds are often focused on specific positions to alter their biological activity or physicochemical properties. nih.govnih.govnih.gov For example, modifications at the C6 or C9 positions of erythromycin (B1671065) A have been explored to prevent degradation under acidic conditions. nih.gov The introduction of functional groups at specific sites can influence binding to the ribosomal target or improve permeability into bacterial cells. acs.orgresearchgate.net

Introduction of Diverse Functionalities onto the this compound Framework

Semisynthesis allows for the introduction of diverse functionalities onto the macrolactone framework. This can include adding or modifying sugar moieties, introducing different side chains, or altering the oxidation state at various positions. nih.govnih.govresearchgate.net The introduction of basic amines, for instance, has been shown to be critical for activity against Gram-negative bacteria in some macrolide derivatives. acs.org Chemoenzymatic approaches, combining chemical synthesis with enzymatic transformations, can also be used to introduce diverse functionalities, such as fluorinated precursors. researchgate.net

Development of Novel Methodologies Inspired by this compound Synthesis

The structural complexity of macrolides like this compound has served as a significant driving force for the development of novel synthetic methodologies. nih.govcaltech.edunih.govnih.govbu.edursc.org The challenges associated with constructing the macrolactone ring, controlling multiple stereocenters, and introducing specific functionalities have spurred innovation in areas such as macrocyclization reactions, stereoselective catalysis, and the synthesis of complex building blocks. nih.govresearchgate.netrsc.org Approaches developed during efforts towards macrolide synthesis, such as specific macrocyclization methods or strategies for stereochemical control, have found broader applications in the synthesis of other complex natural products. core.ac.uknih.govresearchgate.netnih.govfrontiersin.orgnih.gov

Molecular and Cellular Mechanisms of Kromycin S Biological Activities

Kromycin's Interaction with Ribosomal Subunits and Protein Synthesis Machinery

Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit and interfering with the elongation step of translation. nih.govnih.govsigmaaldrich.com This interaction can lead to the premature dissociation of peptidyl-tRNA from the ribosome. nih.govresearchgate.net

Binding Site Localization and Molecular Docking Studies of this compound

Macrolide antibiotics generally bind to specific nucleotides within the 23S rRNA component of the 50S ribosomal subunit. sigmaaldrich.comresearchgate.net This binding occurs in the region of the peptidyl transferase center (PTC) and the nascent polypeptide exit tunnel (NPET). nih.govresearchgate.netresearchgate.net While specific molecular docking studies for this compound were not extensively detailed in the search results, studies on other macrolides and ribosomal inhibitors provide insight into potential binding interactions. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like an antibiotic) when bound to a protein target (like the ribosome), and it can help determine the lowest energy conformation of the complex. scirp.orgpsu.edumetu.edu.tr These studies can visualize ligand-receptor interactions. scirp.org For instance, studies on other ribosomal inhibitors like streptomycin (B1217042) have utilized molecular docking to investigate binding to ribosomal targets. scirp.orgmetu.edu.tr The binding of macrolides to the ribosome is often stabilized by interactions with rRNA. researchgate.net

Allosteric Modulation of Ribosomal Function by this compound

Macrolides are understood to function as context-specific inhibitors of peptide bond formation, suggesting an allosteric modulation of ribosomal function. researchgate.net Rather than simply blocking the ribosomal machinery, they can remotely inhibit the PTC depending on the sequence of the nascent polypeptide being synthesized. researchgate.net This indicates that the drug's interaction with the ribosome and the nascent peptide can collectively influence PTC activity. researchgate.net

Impact of this compound on Nascent Polypeptide Exit Tunnel (NPET)

A key aspect of macrolide action is their interaction with the nascent polypeptide exit tunnel (NPET) in the 50S ribosomal subunit. nih.govresearchgate.netescholarship.org This tunnel extends from the PTC and serves as the path for the growing polypeptide chain to exit the ribosome. nih.govresearchgate.netweizmann.ac.il Macrolides bind within this tunnel, and their presence can sterically hinder the progression of the nascent peptide. nih.gov This blockage, or partial blockage, can lead to ribosome stalling, particularly when specific amino acid sequences are encountered in the nascent chain. researchgate.neteurekalert.org The interaction between the ribosome-bound drug, the nascent peptide, and the incoming amino acid collectively modulates the function of the PTC. researchgate.net Studies have shown that the nascent polypeptide itself within the exit tunnel can influence ribosome stability and translation continuity. nih.govembopress.orgnih.gov Bulky amino acid residues in the nascent chain occupying the tunnel entrance region can help stabilize the ribosome. embopress.orgnih.gov

Elucidation of this compound's Engagement with Cellular Targets Beyond the Ribosome

While the primary target of macrolides like this compound is the ribosome, research has also explored potential interactions with other cellular components.

Enzyme Inhibition and Modulation by this compound

Enzyme inhibition is a significant mechanism of action for many pharmaceutical agents, including some antibiotics. plos.orgkocw.or.kr While the primary mechanism of macrolides involves the ribosome, some antibiotics have been shown to target enzymes involved in essential cellular processes. nih.govkocw.or.kr For example, some antibiotics inhibit enzymes involved in DNA or RNA synthesis. nih.govyoutube.com Enzyme inhibitors can be reversible or irreversible and can act competitively or allosterically. plos.orgkocw.or.kr Competitive inhibitors bind to the same active site as the substrate, while allosteric inhibitors bind to a different site, modulating enzyme activity. plos.org Specific research detailing this compound's direct inhibition or modulation of enzymes beyond those indirectly affected by protein synthesis inhibition was not prominently found in the provided search results. However, the broader context of antibiotic mechanisms includes enzyme targeting. nih.govkocw.or.kryoutube.com

Influence on Gene Expression and Signal Transduction Pathways

Beyond the direct inhibition of bulk protein synthesis, macrolides can influence gene expression through a mechanism involving ribosome stalling researchgate.netnih.govacs.org. The binding of macrolides in the ribosomal exit tunnel can cause translational arrest in a context-specific manner, depending on the sequence of the nascent polypeptide being synthesized nih.gov. Certain short, specific nascent peptides can induce ribosome stalling by interacting with the NPET in the presence of macrolides nih.govacs.org. This drug-dependent ribosome stalling can regulate the expression of downstream genes researchgate.netacs.org. A notable example is the regulation of macrolide resistance genes, such as erm genes, where ribosome stalling during the translation of a leader peptide can induce the expression of a methyltransferase that modifies the ribosome, conferring resistance researchgate.netacs.org. This induction is dependent on the presence of the macrolide and specific structural features of the antibiotic researchgate.net.

While macrolides are generally understood to interfere with bacterial processes, there is also a broader concept that macrolides can interfere with intracellular signal transduction pathways nih.gov. However, specific research findings detailing the direct influence of this compound on particular gene expression profiles or signal transduction pathways were not available in the consulted literature. Signal transduction pathways are crucial for cells to sense and respond to environmental changes, often involving a cascade of molecular events that can ultimately affect gene expression sinobiological.commedbullets.com.

This compound's Activity in Preclinical Cellular and Biochemical Models

Preclinical studies utilizing cellular and biochemical models are essential for understanding the biological activities of compounds like this compound. These models allow for the investigation of mechanisms of action and efficacy in controlled environments researchgate.netnih.govsigmaaldrich.combmglabtech.com.

Efficacy Profiling in Defined Cell-Based Assays

Cell-based assays are widely used in anti-infective research to evaluate the efficacy of compounds by measuring their effects on living cells, including bacterial growth inhibition or other relevant cellular processes researchgate.netnih.govsigmaaldrich.combmglabtech.comprecisionformedicine.com. These assays can provide more physiologically relevant data compared to purely biochemical methods nih.gov. While cell-based assays are a standard approach for profiling the efficacy of antibiotic compounds, specific detailed research findings on the efficacy profiling of this compound in defined cell-based assays, such as minimum inhibitory concentration (MIC) data against a panel of bacterial strains or dose-response curves in specific cellular models, were not found in the provided search results. The mention of this compound in the context of insecticidal activity against the oriental armyworm suggests some form of biological evaluation in a cellular or organismal context nih.gov, but detailed efficacy profiling data in defined cell-based systems relevant to its antibiotic activity were not available.

Biochemical Target Engagement and Pathway Analysis

Biochemical target engagement studies aim to confirm that a compound interacts with its intended molecular target within a biological system acs.org. For this compound, as a macrolide antibiotic, the primary biochemical target is the bacterial 50S ribosomal subunit researchgate.netnih.govnih.govresearchgate.netescholarship.org. Target engagement is demonstrated by the compound's ability to bind to the ribosome, often assessed through binding affinity studies researchgate.netacs.orgnih.gov. The binding of macrolides to the ribosome, specifically to the 23S rRNA within the 50S subunit, is a well-established interaction researchgate.netwikipedia.org.

Structure Activity Relationship Sar and Rational Design of Kromycin Analogs

Comprehensive SAR Studies for Kromycin's Biological Functions

SAR studies for macrolide antibiotics, including those related to this compound, aim to identify the key structural features responsible for their activity. researchgate.netgardp.orgcreative-proteomics.comcollaborativedrug.com These studies often involve synthesizing and testing a series of analogs with systematic modifications to the parent structure. gardp.orgcreative-proteomics.comwikipedia.org

The pharmacophore of a molecule refers to the essential arrangement of functional groups in three-dimensional space that is necessary for it to exert a specific biological effect. embl.org For macrolide antibiotics, the macrolactone core and appended sugar moieties are generally considered crucial for ribosomal binding and activity. acs.org While specific details regarding the essential pharmacophores solely for this compound are not extensively detailed in the provided information, studies on related macrolides like erythromycin (B1671065) and azithromycin (B1666446) highlight the importance of the macrolactone ring and the desosamine (B1220255) sugar for binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis. nih.govacs.org The interaction of the desosamine hydroxyl group with a specific adenine (B156593) base (A2058) in the 23S rRNA is a key interaction. nih.gov

Macrolide antibiotics are classified by their macrolactone ring size, such as 12-, 14-, 15-, and 16-membered rings. nih.gov this compound is associated with pithis compound (B1677795), a 14-membered ring macrolide, and its biosynthesis can also yield 12-membered macrolactones like 10-deoxymethynolide. nih.govcore.ac.uk Variations in macrolactone ring size and the nature and position of substituents significantly impact the biological activity of macrolides. nih.govacs.org For instance, modifications to the macrolactone core and sugar residues have led to the development of second and third-generation macrolides with improved properties. nih.gov Introducing polar substituents, such as small secondary or tertiary amines, can be critical for activity against certain bacteria, like Gram-negative pathogens, potentially by improving uptake. acs.org The position of these substituents on the sugar moiety, such as the 6'-position of desosamine, has been shown to be important for potent activity in some azalides. acs.org

The biological activity of this compound is directly related to its ability to interact with its molecular target, the bacterial ribosome. nih.gov The crystal and molecular structure of this compound has been determined, providing insights into its three-dimensional arrangement. researchgate.netnih.gov A proposed "diamond lattice" modified conformation model for this compound has been suggested based on NMR and CD studies. researchgate.net These structural details are essential for understanding how this compound fits into the ribosomal binding site and the specific interactions it forms, such as hydrogen bonding. nih.govgla.ac.uk Understanding these molecular interactions is fundamental for rational design efforts aimed at improving binding affinity or overcoming resistance mechanisms that alter the target site. weizmann.ac.ilosti.gov

Impact of Macrolactone Ring Size and Substituent Variations on Activity

Rational Design Principles for Enhancing this compound's Properties

Rational design involves using structural and biological information to guide the synthesis of new compounds with desired characteristics. frontiersin.orgweizmann.ac.ilnih.govnih.gov For this compound and related macrolides, this approach aims to enhance antibacterial activity, broaden the spectrum, improve pharmacokinetic properties, and combat resistance. weizmann.ac.ilnih.gov

Computational chemistry and molecular dynamics (MD) simulations are powerful tools used in the rational design process. creative-proteomics.comembl.orgnih.govmdpi.comresearchgate.netbioascent.comblogspot.com These methods allow researchers to simulate the interactions between a compound and its biological target at an atomic level, providing insights into binding modes, affinities, and the dynamic behavior of the system. nih.govmdpi.comnih.govparssilico.comcriver.com

Computational techniques, including molecular modeling and computational screening, can be used to evaluate potential modifications to the this compound structure in silico before synthesis. embl.orgresearchgate.netnih.gov MD simulations can reveal important dynamical structural information about biomacromolecules and provide energetic details about protein-ligand interactions, which are crucial for understanding structure-function relationships and guiding drug design. nih.govmdpi.comnih.gov For macrolides, MD simulations have been used to study their interactions with ribosomes, including wild-type and resistant strains, to understand the causes of resistance and propose modifications to improve potency. osti.gov

De novo design is a strategy that involves designing new molecular scaffolds or structures from scratch, rather than modifying an existing lead compound. embl.orgnih.gov While the provided information does not specifically detail de novo design efforts focused solely on this compound-inspired scaffolds, the concept is applicable to the development of novel macrolide-like structures. This approach can involve building molecules atom by atom or using idealized topological forms to generate novel backbone structures. nih.govarxiv.org The goal is to create scaffolds that can favorably interact with the biological target, potentially overcoming limitations of existing macrolides. researchgate.netbakerlab.org Computational methods play a significant role in de novo design by generating virtual libraries of compounds and predicting their potential activity. nih.govarxiv.orgrsc.orgbiorxiv.org

This compound is a 14-membered macrolide antibiotic with the chemical formula C₂₀H₃₀O₅ and a molecular weight of 350.4 g/mol nih.gov. It is an anhydro aglycone of pithis compound and is produced by Streptomyces venezuelae. This compound is classified as an antibacterial agent nih.gov. Like other macrolide antibiotics, this compound is understood to exert its biological activity by targeting the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis nih.gov.

While this compound is a known compound and macrolide antibiotics are a class of drugs for which structure-activity relationship (SAR) studies and analog optimization are actively pursued to enhance properties such as activity against resistant strains and to broaden their spectrum (e.g., to include Gram-negative bacteria) nih.gov, detailed published research specifically focused solely on the optimization of this compound analogs for specific biological selectivity across various targets was not found in the conducted searches. Research on macrolide optimization often focuses on improving general antibacterial potency or overcoming resistance mechanisms rather than differential selectivity between distinct biological targets.

Mechanisms of Resistance to Kromycin and Strategies for Overcoming Them

Molecular Mechanisms of Kromycin Resistance in Target Organisms

Resistance to antibiotics targeting the ribosome, a common mode of action for macrolides, can occur through alterations at the drug's binding site, active efflux of the compound from the bacterial cell, or enzymatic modification and inactivation of the antibiotic. These mechanisms can contribute to reduced susceptibility or outright resistance in target organisms.

Ribosomal RNA Methylation and Target Site Alterations

One significant mechanism of resistance involves modifications to the ribosomal RNA (rRNA), the primary target of many antibiotics including macrolides. Methylation of specific nucleotides within the ribosomal subunits can reduce the binding affinity of the antibiotic. For instance, methylation of the A2058 residue in the 23S rRNA by enzymes like those from the Erm family is a well-characterized mechanism conferring resistance to macrolides, lincosamides, and streptogramins B. msu.ruresearchgate.net This modification, located in the peptide exit tunnel of the ribosome, can sterically hinder antibiotic binding. msu.ru

Alterations in the ribosomal target site can also arise from mutations in the genes encoding ribosomal RNA or ribosomal proteins. Such mutations can lead to a modified target structure that binds the antibiotic poorly or not at all. nih.govcrstoday.com For example, mutations in genes encoding ribosomal proteins L4 and L22 have been shown to confer resistance to macrolides like erythromycin (B1671065) and reduce susceptibility to others like telithromycin. nih.gov Resistance due to target alterations often results from spontaneous mutations in chromosomal genes. nih.gov

While these mechanisms are well-documented for macrolides and other ribosome-targeting antibiotics, specific data detailing rRNA methylation or target site mutations conferring resistance explicitly to this compound were not found in the provided search results.

Efflux Pump Systems and this compound Transport Modulation

Efflux pumps are bacterial transmembrane proteins that actively transport various molecules, including antibiotics, out of the cell. nih.gov These systems play a crucial role in both intrinsic and acquired antibiotic resistance by lowering the intracellular concentration of the drug below inhibitory levels. nih.govmdpi.com Efflux pumps can transport a wide range of structurally diverse compounds, contributing to multidrug resistance. nih.gov

Several families of efflux pumps exist, with the Resistance-Nodulation-Cell Division (RND) superfamily being particularly important in mediating antibiotic resistance in Gram-negative bacteria. nih.gov These pumps are complex systems spanning the inner and outer membranes. nih.gov Overexpression of efflux pumps, which can be triggered by chromosomal mutations or regulated by transcriptional regulators and two-component systems, is a common mechanism of resistance. futurelearn.commdpi.comnih.gov

Efflux pumps, such as the AdeABC pump in Acinetobacter baumannii, have been shown to provide resistance to various antibiotics, including macrolides like erythromycin. mdpi.com The expression and activity of these pumps can be modulated, and inhibitors of efflux pumps are being explored as a strategy to restore antibiotic susceptibility. nih.govjidc.orgnih.govnih.gov

Specific information regarding this compound as a substrate for known efflux pumps or the role of efflux pump modulation in this compound resistance was not available in the search results.

Enzymatic Inactivation of this compound

Bacteria can also develop resistance through the enzymatic inactivation or modification of the antibiotic molecule. This mechanism involves bacterial enzymes that chemically alter the antibiotic, rendering it ineffective. researchgate.net These enzymes can include hydrolases, oxidoreductases, and transferases. researchgate.net

For macrolides, enzymatic inactivation can occur through various mechanisms, such as phosphorylation, ester hydrolysis, or glycosylation. nih.gov Macrolide phosphotransferases, for example, are enzymes found in both Gram-negative and Gram-positive bacteria that inactivate macrolides through phosphorylation. nih.gov Similarly, macrolide esterases can hydrolyze the lactone ring of certain macrolides, leading to inactivation. nih.gov

While enzymatic inactivation is a known resistance mechanism for macrolides, the search results did not provide specific details on enzymatic mechanisms that inactivate this compound.

Genetic Basis of this compound Resistance Acquisition and Dissemination

The genetic information conferring antibiotic resistance can be acquired and spread among bacterial populations through different mechanisms, primarily involving mobile genetic elements and chromosomal mutations. nih.govreactgroup.org

Plasmid-Mediated Resistance Genes

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. wikipedia.org They frequently carry antibiotic resistance genes and can be transferred between bacteria through processes like conjugation, transduction, or transformation. nih.govwikipedia.org This plasmid-mediated transfer is a major contributor to the dissemination of antibiotic resistance, including multidrug resistance. wikipedia.orgnih.gov

Resistance genes encoding mechanisms such as enzymatic inactivation (e.g., macrolide phosphotransferases, esterases), efflux pumps (e.g., mef and msr genes), and ribosomal RNA methylases (e.g., erm genes) are often located on plasmids. nih.govacs.orgnih.govnih.govnih.gov The presence of these genes on mobile genetic elements allows for their rapid spread within and between bacterial species. nih.govnih.govfrontiersin.org

While plasmid-mediated resistance is a significant factor in antibiotic resistance, the search results did not specifically detail plasmid-mediated resistance genes conferring resistance to this compound.

Chromosomal Mutations Conferring Resistance

Resistance can also arise from spontaneous mutations in the bacterial chromosome. nih.govfuturelearn.comreactgroup.org These mutations can occur in genes encoding the antibiotic target site, leading to reduced binding affinity, or in regulatory genes that control the expression of resistance mechanisms like efflux pumps. nih.govcrstoday.comfuturelearn.commdpi.com

Chromosomal mutations in genes encoding ribosomal proteins or ribosomal RNA can alter the antibiotic binding site. nih.govnih.govcrstoday.com Similarly, mutations affecting the regulation of efflux pump genes can lead to their overexpression and increased resistance. futurelearn.commdpi.com

Strategies for Mitigating this compound Resistance

Addressing this compound resistance requires multifaceted strategies aimed at circumventing existing resistance mechanisms and preventing the emergence of new ones. Two primary approaches involve modifying the antibiotic structure to reduce susceptibility to resistance mechanisms and employing combination therapies that include resistance modulators. consensus.appfrontiersin.org

Design of this compound Analogs with Reduced Susceptibility to Resistance Mechanisms

One strategy to combat this compound resistance involves the design and synthesis of this compound analogs. This approach aims to create new compounds that retain the antibacterial activity of this compound but are less vulnerable to the enzymatic inactivation or efflux mechanisms that confer resistance to the parent compound. nih.gov The design of such analogs often focuses on modifying specific regions of the macrolactone ring or attached sugar moieties to hinder enzyme binding or recognition by efflux pumps. nih.govacs.org

Research in designing macrolide analogs has explored modifications to improve efflux avoidance and target engagement. For instance, studies on macrolide derivatives have investigated the impact of altering the structure of attached amine groups and introducing linker molecules to enhance antibacterial activity against resistant strains. acs.org These modifications can influence how readily the analog is transported out of the bacterial cell by efflux pumps. acs.org

While specific detailed research findings on this compound analogs designed explicitly to overcome resistance are limited in the provided search results, the general principles applied to other macrolides are relevant. The development of new aminoglycosides, for example, has focused on creating neoglycosides that can bind effectively to the bacterial ribosome while avoiding modification by aminoglycoside-modifying enzymes. nih.gov This highlights the potential for structural modifications in this compound to achieve similar outcomes against macrolide resistance enzymes or altered ribosomal binding sites.

Combination Approaches with Resistance Modulators

Combination therapy, involving the co-administration of an antibiotic with another agent, is a promising strategy to overcome antibiotic resistance. consensus.appfrontiersin.orgmdpi.com This approach can involve combining this compound with agents that inhibit specific resistance mechanisms, thereby restoring or enhancing this compound's activity. frontiersin.org Resistance modulators can include inhibitors of efflux pumps or enzymes that inactivate this compound. frontiersin.org

Combining antibiotics with adjuvants that have different targets or prevent the selection of resistant bacteria is a significant area of research. frontiersin.org These adjuvants can include enzyme or efflux pump inhibitors. frontiersin.org For example, inhibitors of β-lactamase enzymes are used in combination with β-lactam antibiotics to restore their efficacy against resistant bacteria. consensus.app While specific this compound resistance modulators are not detailed in the search results, the concept of using efflux pump inhibitors is a general strategy applicable to macrolides, which are subject to efflux as a resistance mechanism. researchgate.netnih.gov

Combination therapy can also aim to prevent the emergence of resistance by simultaneously attacking bacteria through different mechanisms, making it more difficult for resistant strains to survive. consensus.app Studies have shown that combination therapy can outperform monotherapies in minimizing resistance evolution. consensus.app

Data from studies on combination therapies against multidrug-resistant bacteria, although not specifically with this compound, demonstrate the potential of this approach. For instance, research has investigated combinations of antibiotics against carbapenem-resistant Gram-negative bacteria, evaluating their efficacy in reducing bacterial burden and improving outcomes. nih.govbeaumont.org

The effectiveness of combination therapy can be assessed through various methods, including time-kill studies and in vivo models. nih.gov These studies help to quantitatively assess the combined killing effect of the agents. nih.gov

While specific data tables detailing the efficacy of this compound in combination with resistance modulators are not available in the provided snippets, the general principles of combination therapy and the use of resistance modulators offer a viable strategy for mitigating this compound resistance.

Table 1: Strategies for Mitigating this compound Resistance

| Strategy | Description | Potential Mechanisms Targeted | Research Focus |

| Design of this compound Analogs | Structural modification of this compound to reduce susceptibility to resistance mechanisms. | Enzymatic Inactivation, Efflux Pumps, Altered Ribosomal Binding Site | Identifying modifications that hinder enzyme binding or efflux pump recognition. |

| Combination Approaches with Resistance Modulators | Co-administration of this compound with agents that inhibit resistance mechanisms or have synergistic activity. | Efflux Pumps, Inactivating Enzymes | Evaluating combinations that restore or enhance this compound activity. |

Table 2: General Mechanisms of Macrolide Resistance (Relevant to this compound)

| Mechanism | Description |

| Target Site Modification | Alterations (mutation or methylation) in the 23S rRNA or ribosomal proteins that reduce macrolide binding. researchgate.netnih.gov |

| Efflux Pumps | Active transport of macrolides out of the bacterial cell by specific efflux proteins (e.g., mef, msr). researchgate.netnih.gov |

| Enzymatic Inactivation | Degradation or modification of the macrolide molecule by bacterial enzymes (e.g., esterases). nih.gov |

| Reduced Membrane Permeability | Structural barriers in bacteria (e.g., outer membrane in Gram-negative) limiting antibiotic entry. mdpi.com |

Chromatographic Techniques for this compound Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, whether from natural sources or synthesis reactions, and for evaluating its purity solubilityofthings.com.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds like macrolides solubilityofthings.comthermofisher.com. It involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase solubilityofthings.com. HPLC-UV guided isolation has been used in the study of this compound and its derivatives researchgate.netscholarmate.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water and organic solvents, potentially with additives like trifluoroacetic acid) is crucial for achieving optimal separation of this compound from impurities innovareacademics.inpsu.edufda.gov. UV detection is commonly employed, often at specific wavelengths where this compound absorbs light researchgate.netscholarmate.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is generally preferred for less volatile compounds like this compound, GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds solubilityofthings.comthermofisher.com. GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a gas chromatography column, followed by detection and identification using mass spectrometry solubilityofthings.comthermofisher.com. For compounds that are not sufficiently volatile or are thermally labile, derivatization can be employed to make them amenable to GC-MS analysis psu.eduenv.go.jpnih.gov. GC-MS has been applied in the analysis of various organic compounds and metabolites plos.orgnih.gov. While direct GC-MS analysis of this compound might be challenging due to its structure and molecular weight (350.21 g/mol ) nih.gov, it could potentially be used for the analysis of more volatile degradation products or synthesized intermediates after appropriate derivatization.

Spectroscopic and Spectrometric Methods for this compound Quantification in Complex Matrices

Spectroscopic and spectrometric methods provide valuable information about the structure and quantity of this compound, particularly when dealing with complex samples solubilityofthings.comthermofisher.com.

Quantitative NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules researchgate.netclockss.orgacs.org. Quantitative NMR (qNMR) can be used for the precise quantification of a specific analyte within a sample without the need for a reference standard of the analyte itself, by comparing the signals of the analyte to those of an internal standard with a known concentration uni-goettingen.de. NMR studies have been integral to understanding the stereochemistry and conformation of this compound and its related compounds researchgate.netclockss.org. While specific data on qNMR of this compound for quantification in complex matrices was not found, the principles of qNMR are applicable to such analyses, provided that well-resolved signals for this compound can be identified in the complex matrix.

Resolution Mass Spectrometry Hrms for Metabolite Profiling

Bioanalytical Methods for Studying this compound's Interactions in Biological Systems

Bioanalytical methods are specifically designed to measure analytes in biological matrices such as plasma, urine, or tissue samples nih.govnih.govijper.org. These methods are crucial for studying the behavior of this compound in biological systems, although the user requested exclusion of dosage/administration and safety/adverse effect profiles, which are typical applications of bioanalysis in pharmacokinetic or toxicokinetic studies. However, bioanalytical techniques can also be applied to study the presence and levels of this compound in biological samples from research studies focused on its production by microorganisms or its interaction with specific biomolecules in vitro.

Theoretical and Computational Investigations of Kromycin

Quantum Mechanical Calculations on Kromycin's Electronic Structure

Quantum mechanical (QM) calculations are fundamental for determining the electronic structure of molecules, providing information about properties such as energy levels, charge distribution, and reactivity. Methods like Density Functional Theory (DFT) are widely used for such purposes, particularly for molecules and materials abinit.orgresearchgate.netarxiv.orgresearchgate.netnih.gov. While QM calculations, including DFT, have been mentioned in the context of the synthesis of this compound researchgate.net, specific detailed research findings focused solely on the electronic structure of this compound using these methods were not prominently available in the consulted literature. General applications of QM calculations in understanding hydrogen bonding in protein structures highlight the utility of these methods in biological contexts mdpi.com.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are powerful techniques used to study the dynamic behavior of molecules and their interactions over time nih.govdoi.org. These simulations can provide insights into the binding of small molecules to biological targets, conformational changes, and the stability of molecular complexes nih.govdoi.orgfrontiersin.orgnih.govmdpi.com. While MD simulations are a standard tool in drug discovery for evaluating ligand-receptor interactions nih.govdoi.orgfrontiersin.orgnih.govmdpi.comparssilico.comnih.gov, detailed studies specifically reporting on Molecular Dynamics simulations of this compound interacting with a defined biological target were not found in the reviewed search results. Research on other compound classes demonstrates the application of MD simulations to study interactions with proteins and membranes, providing atomic-level details and evaluating binding stability frontiersin.orgnih.govmdpi.com.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Libraries

Predictive Modeling of this compound's Metabolic Transformations (Preclinical)

Predictive modeling of metabolic transformations is an important aspect of preclinical drug development, aiming to forecast how a compound will be metabolized in a biological system parssilico.comnih.govrsc.org. These computational approaches help in understanding potential metabolic pathways and identifying possible metabolites parssilico.com. While predictive models for drug metabolism are an active area of research, utilizing techniques such as machine learning and rule-based methods parssilico.comnih.govrsc.org, specific details or findings from predictive modeling studies focused on the metabolic transformations of this compound were not found in the consulted literature. The development of computational tools for predicting metabolite structures and metabolic pathways is ongoing, contributing to the understanding of drug behavior.

Future Research Directions and Unaddressed Challenges for Kromycin

Exploration of Novel Biosynthetic Pathways for Kromycin Derivatives

A primary challenge in antibiotic development is the generation of structural diversity. Combinatorial biosynthesis, which involves the genetic engineering of microbial metabolic pathways, presents a powerful strategy for creating novel this compound derivatives. nih.gov Future research should focus on interchanging secondary metabolism genes between different antibiotic-producing microorganisms to create "unnatural" gene combinations. nih.gov This can be achieved by introducing genes from other macrolide pathways, such as that of erythromycin (B1671065), into a this compound-producing host like Streptomyces venezuelae. scispace.comresearchgate.net

For instance, the deletion of specific genes, like the eryBV gene encoding a mycarosyl glycosyltransferase in an erythromycin producer, followed by the introduction of a flexible hydroxylase gene (pikC) from the pithis compound (B1677795) pathway, has successfully produced a novel precursor, 5-O-desosaminyl erythronolide A. researchgate.net This approach shortens the semi-synthetic route to advanced antibiotics like ketolides. researchgate.net Applying similar logic to the this compound pathway—by manipulating polyketide synthase (PKS) genes, post-PKS tailoring enzymes, and deoxysugar biosynthesis genes—could generate a library of this compound analogs with varied functionalities. nih.govnih.gov The heterologous expression of engineered biosynthetic gene clusters in tractable hosts like S. venezuelae or E. coli can further enhance the production and diversification of these novel compounds. nih.govresearchgate.net Such strategies hold the promise of producing this compound derivatives with improved pharmacological properties or entirely new biological activities. researchgate.net

Development of Advanced Synthetic Strategies for Complex this compound Analogs

While combinatorial biosynthesis offers a genetic approach to diversification, advanced chemical synthesis provides a complementary and highly controlled route to complex analogs that may be inaccessible through biological means. Total synthesis of macrolides has evolved significantly, moving towards more convergent and flexible strategies that allow for systematic structural modification. researchgate.netthieme-connect.comtdl.org Future efforts should build upon these platforms to create this compound analogs with precisely designed features.

Strategies such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) allow for the creation of simplified analogs that retain or improve biological activity. nih.gov A key challenge is the efficient construction of the 14-membered macrolactone ring and the stereoselective installation of its functional groups. mdpi.com Modern synthetic methods like ring-closing metathesis and Suzuki-Miyaura coupling have been successfully applied to the synthesis of complex macrolides and could be further optimized for this compound analogs. tdl.orgmdpi.com A fully synthetic platform enables the replacement of entire sections of the macrolide scaffold, an approach that has proven successful in developing erythromycin-type macrolides with potent activity against multi-drug resistant Gram-negative pathogens. acs.org Applying this to this compound would involve the convergent assembly of simple chemical building blocks, allowing for broad substitutional variation to generate diverse molecular structures not possible via traditional semi-synthesis. researchgate.net

Addressing Emerging Resistance Mechanisms through this compound Design

The clinical utility of macrolides is threatened by the rise of bacterial resistance. frontiersin.org The two most common mechanisms are target-site modification, which reduces drug binding affinity, and the active efflux of the drug from the bacterial cell. nih.govoup.com A major future challenge is the rational design of this compound derivatives that can evade these resistance mechanisms.

Efflux pumps, particularly those of the ATP-binding cassette (ABC) and resistance-nodulation-division (RND) superfamilies, are major contributors to macrolide resistance, especially in Gram-negative bacteria. oup.commdpi.comnih.gov Research has shown that specific physicochemical properties are critical for overcoming efflux and improving permeability. acs.org Future this compound analog design should be guided by computational and retrospective analyses to optimize these properties.

| Property | Optimal Range for Gram-Negative Activity | Rationale |

| Molecular Weight (MW) | 600–720 Da | Balances the need for sufficient complexity for target binding with the ability to permeate the outer membrane. |

| cLogD7.4 | -1 to 3 | Controls the lipophilicity to avoid sequestration in the bacterial membrane and recognition by efflux pumps. |

| Average Charge (pH 7.4) | +2.5 to +3.0 | The introduction of multiple basic amines can facilitate self-promoted uptake across the negatively charged outer membrane. |

This table summarizes key physicochemical drivers identified for improving Gram-negative activity in macrolides, providing a design blueprint for future this compound analogs. acs.org

By systematically modifying the this compound scaffold to incorporate features like small secondary or tertiary amines, it may be possible to create polycationic molecules that bypass traditional uptake pathways and evade efflux. acs.org Another proven strategy is the modification of the C-3 position, as seen in ketolides, which replaces the cladinose (B132029) sugar with a carbonyl group to evade certain inducible resistance types. researchgate.net Applying these design principles to the this compound core is a promising direction for developing robust antibiotics active against multi-drug resistant pathogens.

Expanding the Scope of this compound's Biological Activity Profiling in Novel Research Models

While this compound's primary identity is as an antibacterial scaffold, macrolides as a class are known to possess a range of other biological activities, including anti-inflammatory, immunomodulatory, antiviral, and even antitumor effects. nih.govnih.govtandfonline.com A significant unaddressed area is the systematic screening of this compound and its derivatives for these non-antimicrobial activities.

Future research should expand the biological profiling of new this compound analogs beyond standard antibacterial assays. researchgate.net This includes testing in models of chronic inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), where macrolides have shown therapeutic benefits independent of their antibacterial effects. tandfonline.comresearchgate.net For example, macrolides can enhance the barrier properties of airway epithelial cells and modulate immune responses. nih.govjournalpulmonology.org Novel this compound derivatives, particularly those designed to be non-antibacterial to avoid resistance pressure, should be evaluated in these models. nih.gov Furthermore, given the known antiviral and antiparasitic potential of other macrolides, new this compound compounds should be screened in relevant viral replication assays (e.g., for influenza or coronaviruses) and against parasites. ekb.eg This expanded profiling in novel research models could unlock entirely new therapeutic applications for the this compound scaffold, repositioning it as a versatile platform for drug discovery.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Kromycin to ensure reproducibility in academic research?

- Methodological Answer : Follow established guidelines for experimental reporting. Include reagent sources, purity, molar ratios, and synthesis steps in the main text. For novel compounds, provide spectroscopic data (e.g., NMR, HPLC) and purity assessments in the supplementary materials. Replicate known methods with citations to prior work, and document modifications rigorously . Use tables to summarize synthesis conditions (e.g., temperature, catalysts) and spectroscopic peaks for verification.

Q. How should researchers characterize the purity and stability of this compound in different experimental conditions?

- Methodological Answer : Employ orthogonal analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy) to validate purity. For stability studies, design time-course experiments under varying pH, temperature, and light exposure. Report degradation products using chromatographic methods and include statistical analysis of batch-to-batch variability . Tabulate stability data with confidence intervals to enhance transparency.

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for animal welfare. Define inclusion/exclusion criteria (e.g., species, age, health status) and justify sample sizes using power calculations. Document anesthesia, dosing regimens, and euthanasia methods in the methods section. Reference ethical frameworks like the ARRIVE guidelines for animal research .

Q. How can researchers conduct a systematic literature review on this compound’s mechanisms of action?

- Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure the review. Search databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics"). Screen results using PRISMA flowcharts, and synthesize findings in tables comparing molecular targets, assay types, and contradictory results .

Advanced Research Questions

Q. How can discrepancies in this compound’s efficacy across in vitro models be systematically addressed?

- Methodological Answer : Perform meta-analyses to identify variables (e.g., cell line heterogeneity, assay sensitivity). Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability. Replicate conflicting experiments under standardized conditions, and publish raw data in repositories for peer validation . Propose a table comparing models, IC50 values, and confounding factors (e.g., serum concentration).

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fit. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive variables. Report 95% confidence intervals and effect sizes instead of relying solely on p-values .

Q. How can this compound’s bioavailability be optimized through structural modification, and what methodologies validate these changes?

- Methodological Answer : Use structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking). Synthesize analogs with targeted functional groups and assess solubility/logP values. Validate bioavailability via pharmacokinetic studies (e.g., Cmax, AUC) in animal models. Cross-reference crystallographic data with in silico predictions to confirm structural changes .

Q. What methodologies validate this compound’s target specificity in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., SILAC) to identify off-target effects. Use fluorescence-based binding assays (e.g., FRET) to quantify target engagement. For in vivo validation, employ tissue-specific knockdowns and transcriptomic analysis. Publish negative results to mitigate publication bias .

Data Presentation Guidelines

- Tables : Use tables to compare synthesis yields, spectroscopic data, or IC50 values across studies. Avoid redundancy with figures .

- Figures : Prioritize graphs for dose-response curves or mechanistic pathways. Include error bars and statistical annotations .

- Supplementary Materials : Archive raw datasets, NMR spectra, and experimental protocols in open-access repositories. Link these explicitly in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。